molecular formula C25H21N3O6 B554337 (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate CAS No. 16624-64-9

(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate

Cat. No. B554337
CAS RN: 16624-64-9
M. Wt: 459,44 g/mole
InChI Key: MGXAOGDOJXOYRA-QHCPKHFHSA-N
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Description

“(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate” is a chemical compound with the linear formula C26H24N2O4 . It is also known as Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate .

Scientific Research Applications

Photolabile Protecting Groups

Research on chromophores similar to the one has identified potential applications as photolabile protecting groups. A study by Lin and Abe (2021) explored the photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, which released benzoic acid upon exposure to light without additional chemical reagents. This reaction demonstrates the compound's utility in light-triggered chemical transformations, suggesting its potential role in the development of photosensitive materials or as a protecting group in organic synthesis that can be removed under mild, non-invasive conditions (Lin & Abe, 2021).

Synthesis of Fluorescent Amino Acid Derivatives

Guzow et al. (2001) described the synthesis of a highly fluorescent amino acid derivative from substrates including 3-nitro-L-tyrosine and 1H-indole-3-carbaldehyde. The resultant compound exhibited high fluorescence quantum yield, illustrating the potential of such molecules for use in bioimaging or as fluorescent markers in biochemical research (Guzow et al., 2001).

Radiotracers for Imaging Hypoxia

A study by Malik et al. (2012) synthesized a new class of tracer for imaging hypoxic tumor tissue, highlighting the use of compounds with nitroimidazole groups for medical imaging. Although not the same compound, the research underlines the potential of nitrophenyl-indole derivatives in developing diagnostic tools or therapeutics targeting specific biological conditions (Malik et al., 2012).

Antibacterial and Antifungal Activities

Radhakrishnan, Balakrishnan, and Selvaraj (2020) synthesized Schiff bases from Tryptophan and evaluated their antimicrobial activities. While not directly related to the compound , this research underscores the potential biological activity of indole derivatives, suggesting that similar compounds could be investigated for their antimicrobial properties or as scaffolds for developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

properties

IUPAC Name

(4-nitrophenyl) (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6/c29-24(34-20-12-10-19(11-13-20)28(31)32)23(14-18-15-26-22-9-5-4-8-21(18)22)27-25(30)33-16-17-6-2-1-3-7-17/h1-13,15,23,26H,14,16H2,(H,27,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXAOGDOJXOYRA-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate

CAS RN

16624-64-9
Record name N-[(Phenylmethoxy)carbonyl]-L-tryptophan 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16624-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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